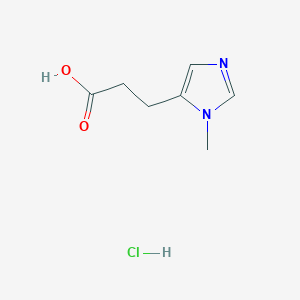
3-(1-甲基-1H-咪唑-5-基)丙酸盐酸盐
描述
“3-(1-methyl-1H-imidazol-5-yl)propanoic acid hydrochloride” is a chemical compound with the CAS Number: 1225439-38-2 . It has a molecular weight of 190.63 and is typically stored at room temperature . The compound is usually in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H10N2O2.ClH/c1-9-5-8-4-6(9)2-3-7(10)11;/h4-5H,2-3H2,1H3,(H,10,11);1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm³ . Its boiling point is 382.2±17.0 °C at 760 mmHg . The compound has a molar refractivity of 40.8±0.5 cm³ and a polar surface area of 55 Ų .科学研究应用
医药应用
咪唑衍生物,例如 3-(1-甲基-1H-咪唑-5-基)丙酸盐酸盐,已被发现具有广泛的生物活性 . 由于其化学和生物特性,它们已被用于开发各种药物 .
抗菌应用
咪唑衍生物已显示出抗菌特性 . 这表明 3-(1-甲基-1H-咪唑-5-基)丙酸盐酸盐可能被用于开发新的抗菌剂 .
抗分枝杆菌应用
除了抗菌特性外,咪唑衍生物还表现出抗分枝杆菌活性 . 这可能使 3-(1-甲基-1H-咪唑-5-基)丙酸盐酸盐成为开发治疗分枝杆菌感染药物的候选药物 .
抗炎应用
咪唑衍生物已被发现具有抗炎活性 . 这表明 3-(1-甲基-1H-咪唑-5-基)丙酸盐酸盐可能被用于治疗炎症性疾病 .
抗肿瘤应用
咪唑衍生物已显示出抗肿瘤特性 . 这表明 3-(1-甲基-1H-咪唑-5-基)丙酸盐酸盐可能被用于开发新的抗肿瘤药物 .
抗糖尿病应用
咪唑衍生物已表现出抗糖尿病活性 . 这可能使 3-(1-甲基-1H-咪唑-5-基)丙酸盐酸盐成为开发治疗糖尿病药物的候选药物 .
安全和危害
生化分析
Biochemical Properties
3-(1-methyl-1H-imidazol-5-yl)propanoic acid hydrochloride plays a pivotal role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound is involved in the metabolism of histidine, where it may undergo oxidation or transamination . The interactions between 3-(1-methyl-1H-imidazol-5-yl)propanoic acid hydrochloride and these biomolecules are essential for maintaining cellular homeostasis and metabolic balance.
Cellular Effects
The effects of 3-(1-methyl-1H-imidazol-5-yl)propanoic acid hydrochloride on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the expression of specific genes involved in metabolic pathways, thereby altering the metabolic flux and levels of metabolites . These changes can have significant implications for cell growth, differentiation, and overall cellular health.
Molecular Mechanism
At the molecular level, 3-(1-methyl-1H-imidazol-5-yl)propanoic acid hydrochloride exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression and subsequent alterations in cellular function
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(1-methyl-1H-imidazol-5-yl)propanoic acid hydrochloride can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties . Long-term exposure to 3-(1-methyl-1H-imidazol-5-yl)propanoic acid hydrochloride can result in sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 3-(1-methyl-1H-imidazol-5-yl)propanoic acid hydrochloride vary with different dosages in animal models. At lower doses, the compound may have beneficial effects on metabolic pathways and cellular function. At higher doses, it can exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular homeostasis . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in research and potential therapeutic applications.
Metabolic Pathways
3-(1-methyl-1H-imidazol-5-yl)propanoic acid hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. For instance, it is a product of histidine metabolism and can be further metabolized through oxidation or transamination . These metabolic pathways are essential for maintaining cellular energy balance and overall metabolic health.
Transport and Distribution
The transport and distribution of 3-(1-methyl-1H-imidazol-5-yl)propanoic acid hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . The efficient transport and distribution of this compound are crucial for its biochemical activity and effects on cellular function.
Subcellular Localization
The subcellular localization of 3-(1-methyl-1H-imidazol-5-yl)propanoic acid hydrochloride is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects . The localization of this compound is essential for its role in modulating enzyme activity, gene expression, and cellular metabolism.
属性
IUPAC Name |
3-(3-methylimidazol-4-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2.ClH/c1-9-5-8-4-6(9)2-3-7(10)11;/h4-5H,2-3H2,1H3,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTBWXFTMUJXGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1CCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




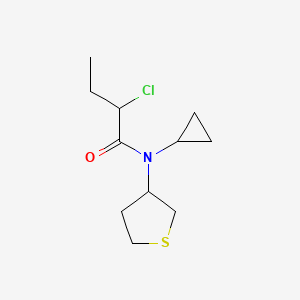
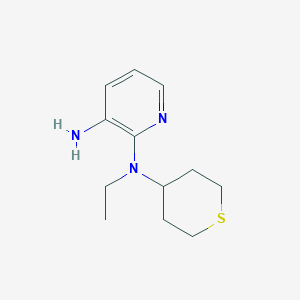


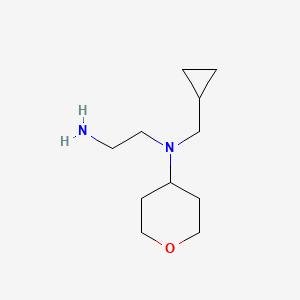
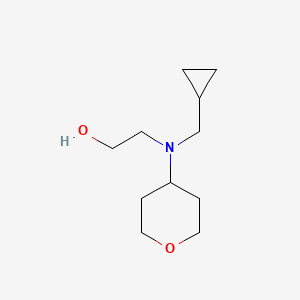
![2-amino-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one](/img/structure/B1492881.png)
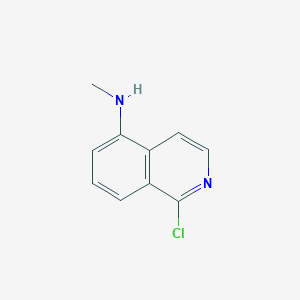
![6-[(Benzyloxy)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1492884.png)


![3,3,7-Tribromo-6-chloro-1H-pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B1492889.png)
